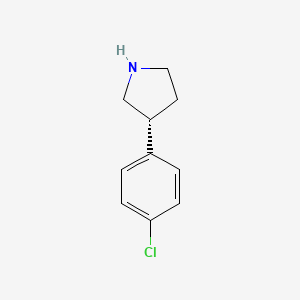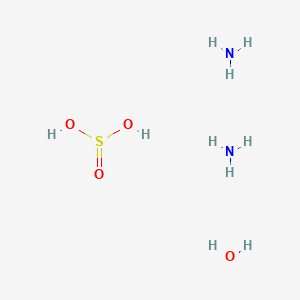
Sodium antimonate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily used as a clarifying agent in the glass industry, particularly for color television sets, and as a flame retardant or opalizer in enamel manufacture . This compound is characterized by its white crystalline appearance and its ability to inhibit the spread of fire by releasing water vapor when exposed to heat .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium antimonate trihydrate can be synthesized through both pyrometallurgy and hydrometallurgy processes. In the pyrometallurgy process, antimony trioxide is oxidized by sodium nitrate under high-temperature and alkaline conditions to produce sodium pyroantimonate . This method, however, has disadvantages such as low energy efficiency and serious air pollution.
In the hydrometallurgy process, antimony trioxide is first dissolved in a solution with hydrochloric acid, then oxidized with chlorine gas and neutralized with sodium hydroxide to prepare sodium pyroantimonate . Another method involves pressure oxidation in a sodium hydroxide solution, where antimony trioxide is oxidized to antimony pentoxide under controlled conditions of temperature, oxygen partial pressure, and stirring speed .
Industrial Production Methods: Industrial production of this compound typically involves the hydrometallurgy process due to its higher efficiency and product stability. The controlled conditions for the pressure oxidation process include a temperature of 150°C, oxygen partial pressure of 2.0 MPa, and a stirring speed of 1000 rpm .
Chemical Reactions Analysis
Types of Reactions: Sodium antimonate trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as chlorine gas in an acidic medium.
Reduction: It can be reduced using reducing agents like hydrogen gas under high temperature and pressure conditions.
Substitution: this compound can undergo substitution reactions with other metal salts in aqueous solutions.
Major Products: The major products formed from these reactions include antimony pentoxide (Sb₂O₅) and various metal antimonates depending on the reagents used .
Scientific Research Applications
Sodium antimonate trihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which sodium antimonate trihydrate exerts its effects involves its ability to release water vapor when exposed to heat, which helps inhibit the spread of fire . In biological systems, it interacts with enzymes and proteins, potentially inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Potassium antimonate (K₃Sb₃O₁₀·4H₂O): Similar in structure and function, used in similar applications such as flame retardants and clarifying agents.
Antimony trioxide (Sb₂O₃): A precursor in the synthesis of sodium antimonate trihydrate, used in flame retardants and as a catalyst.
Uniqueness: this compound is unique due to its specific crystalline structure and its ability to release water vapor, making it particularly effective as a flame retardant . Its stability and efficiency in industrial applications also set it apart from similar compounds .
Properties
IUPAC Name |
sodium;oxido(dioxo)-λ5-stibane;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.3H2O.3O.Sb/h;3*1H2;;;;/q+1;;;;;;-1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELGGALCJJLWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-][Sb](=O)=O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6NaO6Sb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














